molecular formula C17H15NO4 B14627837 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid CAS No. 56894-44-1

2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid

Cat. No.: B14627837
CAS No.: 56894-44-1
M. Wt: 297.30 g/mol
InChI Key: GFTSMUMMWMMGOV-UHFFFAOYSA-N
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Description

2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzoic acid moiety linked to a phenylpropanoyl group through a carbamoyl linkage. It has been studied for its role in stimulating bone morphogenetic protein-2 (BMP-2) production, which is crucial for bone formation and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid involves the stimulation of BMP-2 production. BMP-2 is a growth factor that plays a critical role in the differentiation of osteoblasts, the cells responsible for bone formation. The compound binds to specific receptors on the surface of osteoblasts, triggering a signaling cascade that leads to increased BMP-2 production and subsequent bone formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid is unique due to its specific structure that allows it to effectively stimulate BMP-2 production. This property makes it a promising candidate for therapeutic applications in bone-related disorders, distinguishing it from other similar compounds that may not have the same level of efficacy in promoting bone growth .

Properties

CAS No.

56894-44-1

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C17H15NO4/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(21)22/h2-11H,1H3,(H,18,20)(H,21,22)

InChI Key

GFTSMUMMWMMGOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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